Acid-PEG4-mono-methyl ester Acid-PEG4-mono-methyl ester Acid-PEG4-mono-methyl ester is a PEG derivative.
Brand Name: Vulcanchem
CAS No.: 2028284-75-3
VCID: VC0517053
InChI: InChI=1S/C13H24O8/c1-17-13(16)3-5-19-7-9-21-11-10-20-8-6-18-4-2-12(14)15/h2-11H2,1H3,(H,14,15)
SMILES: COC(=O)CCOCCOCCOCCOCCC(=O)O
Molecular Formula: C13H24O8
Molecular Weight: 308.33

Acid-PEG4-mono-methyl ester

CAS No.: 2028284-75-3

Cat. No.: VC0517053

Molecular Formula: C13H24O8

Molecular Weight: 308.33

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Acid-PEG4-mono-methyl ester - 2028284-75-3

Specification

CAS No. 2028284-75-3
Molecular Formula C13H24O8
Molecular Weight 308.33
IUPAC Name 3-[2-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]propanoic acid
Standard InChI InChI=1S/C13H24O8/c1-17-13(16)3-5-19-7-9-21-11-10-20-8-6-18-4-2-12(14)15/h2-11H2,1H3,(H,14,15)
Standard InChI Key MOGNNSWXCSXEEM-UHFFFAOYSA-N
SMILES COC(=O)CCOCCOCCOCCOCCC(=O)O
Appearance Solid powder

Introduction

Chemical Identity and Structure

Acid-PEG4-mono-methyl ester (CAS 2028284-75-3) is a polyethylene glycol diester compound with a molecular formula of C13H24O8 and a molecular weight of 308.32 g/mol . Structurally, it contains a tetraethylene glycol backbone with a carboxylic acid group at one terminus and a methyl ester group at the other . This arrangement provides the molecule with unique chemical properties that enable its versatility in various applications.

The compound is known by several synonyms, including COOH-PEG4-COOMe, 4,7,10,13-Tetraoxahexadecanedioic acid 1-methyl ester, and 3-[2-[2-[2-(3-methoxy-3-oxo-propoxy)ethoxy]ethoxy]ethoxy]propanoic acid . Its chemical structure features a linear chain of four ethylene glycol units connecting the two terminal functional groups.

Physical and Chemical Properties

Acid-PEG4-mono-methyl ester exhibits properties that make it particularly useful for biochemical applications. The comprehensive properties of this compound are summarized in Table 1.

Table 1: Physical and Chemical Properties of Acid-PEG4-mono-methyl ester

PropertyValueReference
CAS Number2028284-75-3
Molecular FormulaC13H24O8
Molecular Weight308.32 g/mol
Physical StateNot specified (likely solid)-
Density1.156 g/cm³ (Predicted)
SolubilitySoluble in dichloromethane (DCM)
Storage Temperature-20°C (recommended)
PurityTypically 95-98%

The compound's hydrophilic polyethylene glycol backbone contributes to its enhanced solubility in aqueous environments . This property is particularly valuable for applications in biological systems where water solubility is crucial for efficacy.

Chemical Reactivity and Reactions

Acid-PEG4-mono-methyl ester exhibits characteristic reactivity patterns based on its functional groups. Understanding these patterns is crucial for its application in various chemical processes.

Reactivity of Functional Groups

The compound contains two primary reactive sites:

  • Carboxylic Acid Group: This terminal group can react with primary amines to form stable amide bonds, particularly in the presence of activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) .

  • Methyl Ester Group: The methyl ester terminus can undergo hydrolysis under strong basic conditions, converting to a carboxylic acid . This feature allows for selective deprotection and further functionalization.

Stock Solution Preparation

The preparation of stock solutions is critical for laboratory applications. Table 2 provides guidance for preparing various concentrations of Acid-PEG4-mono-methyl ester solutions.

Table 2: Stock Solution Preparation Table for Acid-PEG4-mono-methyl ester

Desired ConcentrationVolume Needed for 1 mgVolume Needed for 5 mgVolume Needed for 10 mg
1 mM3.2434 mL16.2169 mL32.4338 mL
5 mM0.6487 mL3.2434 mL6.4868 mL
10 mM0.3243 mL1.6217 mL3.2434 mL

Note: Based on molecular weight of 308.32 g/mol

Applications in Research and Industry

Acid-PEG4-mono-methyl ester has emerged as a valuable compound in various research and industrial applications, particularly in biochemistry and pharmaceutical development.

PROTAC Development

The primary application of Acid-PEG4-mono-methyl ester is as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules designed to selectively degrade target proteins by recruiting E3 ubiquitin ligases. Key aspects of this application include:

  • Structural Role: Acid-PEG4-mono-methyl ester serves as a non-cleavable linker connecting two different ligands in PROTACs – one for an E3 ubiquitin ligase and another for the target protein .

  • Enhanced Solubility: The PEG backbone improves the water solubility of the PROTAC molecules, enhancing their bioavailability in physiological environments .

  • Targeted Protein Degradation: PROTACs utilizing this linker can effectively exploit the intracellular ubiquitin-proteasome system to selectively degrade specific proteins implicated in disease pathways .

Bioconjugation Chemistry

The compound's reactive functional groups make it valuable for bioconjugation applications:

  • Amide Bond Formation: The carboxylic acid group readily forms amide bonds with primary amines in biological molecules such as proteins and peptides .

  • Selective Conjugation: The differential reactivity of the carboxylic acid and methyl ester groups allows for selective conjugation strategies .

  • PEG Spacer: The tetraethylene glycol backbone serves as a flexible spacer between conjugated molecules, potentially reducing steric hindrance .

Drug Delivery Systems

The hydrophilic nature of Acid-PEG4-mono-methyl ester contributes to its utility in drug delivery applications:

  • Enhanced Solubility: The PEG component significantly increases the solubility of conjugated compounds in aqueous environments .

  • Improved Bioavailability: PEGylation of therapeutic agents using this compound can potentially enhance their pharmacokinetic profiles.

Comparison with Similar Compounds

Acid-PEG4-mono-methyl ester belongs to a family of PEG-based linkers with varying chain lengths and functional groups. Understanding its relationship to similar compounds provides context for its specific applications.

Table 3: Comparison of Acid-PEG4-mono-methyl ester with Related Compounds

CompoundKey DifferencesApplicationsReference
Acid-PEG3-mono-methyl esterShorter PEG chain (3 units)Similar to PEG4 variant but with different spacer length
Acid-PEG5-mono-methyl esterLonger PEG chain (5 units)Similar to PEG4 variant but with increased hydrophilicity
Acid-PEG6-mono-methyl esterLonger PEG chain (6 units)Similar to PEG4 variant but with increased hydrophilicity
Acid-PEG3-t-butyl esterDifferent ester group (t-butyl)Different hydrolysis properties compared to methyl ester
Acid-PEG4-NHS esterNHS ester instead of methyl esterMore reactive toward primary amines

The specific length of the PEG chain influences properties such as hydrophilicity, flexibility, and spatial orientation, which can be critical factors in determining the suitability of these compounds for particular applications.

Recent Research and Future Prospects

Research involving Acid-PEG4-mono-methyl ester continues to expand, particularly in the field of targeted protein degradation and drug delivery systems.

Current Research Applications

Recent applications of Acid-PEG4-mono-methyl ester in research include:

  • PROTAC Development: Ongoing research utilizes this compound as a linker in PROTACs targeting various disease-associated proteins .

  • Enhanced Solubility Studies: Studies have demonstrated that the PEG component significantly increases the solubility of conjugated compounds, improving their bioavailability in therapeutic formulations.

  • Targeted Degradation Mechanisms: Research indicates that PROTACs incorporating this compound effectively recruit E3 ligases, facilitating the targeted degradation of specific proteins.

Future Research Directions

Potential future directions for research involving Acid-PEG4-mono-methyl ester include:

  • Optimization of PROTAC Design: Further exploration of how the PEG4 linker's properties influence PROTAC efficacy and selectivity.

  • Novel Bioconjugation Strategies: Development of new methodologies for site-specific conjugation using the compound's functional groups.

  • Drug Delivery Applications: Expansion of its use in creating drug conjugates with improved pharmacokinetic profiles.

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